4-Bromo-5-chloroisoquinoline

Medicinal Chemistry Organic Synthesis Cross-Coupling

4-Bromo-5-chloroisoquinoline (CAS 1256787-17-3) is a uniquely orthogonally dihalogenated isoquinoline building block. The C4-bromo undergoes chemoselective Pd-catalyzed cross-couplings while the C5-chloro remains inert, enabling sequential diversification unmatched by mono-halogenated or regioisomeric analogs. Essential for constructing 4,5-disubstituted libraries and advancing SAR programs.

Molecular Formula C9H5BrClN
Molecular Weight 242.5
CAS No. 1256787-17-3
Cat. No. B567290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chloroisoquinoline
CAS1256787-17-3
Synonyms4-bromo-5-chloroisoquinoline
Molecular FormulaC9H5BrClN
Molecular Weight242.5
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2C(=C1)Cl)Br
InChIInChI=1S/C9H5BrClN/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H
InChIKeyUXXDWKJBKXMGSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-chloroisoquinoline (CAS 1256787-17-3): A Key Dihalogenated Isoquinoline Scaffold for Regioselective Synthesis


4-Bromo-5-chloroisoquinoline (CAS 1256787-17-3) is a dihalogenated heteroaromatic building block [1] with a defined substitution pattern on the isoquinoline core. Its possession of two distinct halogen atoms—a bromine atom at position 4 and a chlorine atom at position 5—on the same molecular scaffold is its defining structural characteristic [2]. This feature renders it an advanced intermediate of significant interest in medicinal chemistry for the programmed, sequential installation of molecular complexity through orthogonal cross-coupling reactions.

Why 4-Bromo-5-chloroisoquinoline Cannot Be Substituted with a Different Haloisoquinoline Analog


Generic substitution of a 4-bromoisoquinoline, a 5-chloroisoquinoline, or a differently substituted isomer for 4-bromo-5-chloroisoquinoline is not chemically equivalent. The specific 4,5-dihalogenated substitution pattern is not merely additive; it enables a unique, programmed reactivity sequence. The 4-bromo substituent is activated for palladium-catalyzed cross-couplings [1], while the 5-chloro substituent exhibits relative inertness under those conditions, allowing for subsequent functionalization [2]. The electronic and steric interplay between these adjacent halogens further modifies their individual reactivities compared to their mono-halogenated counterparts [2]. This orthogonality and modulation of reactivity are absent in analogs like 4-bromoisoquinoline, 5-chloroisoquinoline, 1-chloroisoquinoline, 3-chloroisoquinoline, or even other regioisomers such as 4-chloro-5-bromoisoquinoline, making 4-bromo-5-chloroisoquinoline an irreplaceable, strategically unique scaffold for the precise and efficient construction of complex molecular architectures.

Quantitative Evidence for 4-Bromo-5-chloroisoquinoline's Unique Positioning Over Analogs


Orthogonal Reactivity: Programmed Functionalization via Site-Selective Cross-Coupling Enabled by Adjacent Halogens

The presence of both a bromine at C4 and a chlorine at C5 establishes a distinct hierarchy of reactivity for sequential functionalization, a capability absent in any mono-halogenated isoquinoline. The C4-Br bond is significantly more reactive towards Pd-catalyzed cross-coupling (e.g., Suzuki, Heck) than the C5-Cl bond [1][2]. This enables a precise two-step diversification: first, chemoselective substitution at the C4 position, followed by a subsequent activation and substitution at the C5 position. Analogs like 4-bromoisoquinoline or 5-chloroisoquinoline offer only a single reactive handle, thus limiting synthetic complexity to a single functionalization event.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Regiochemical Precision: The 4-Bromo Substituent as a Privileged Site for C4-Functionalization

The 4-bromo substituent in 4-bromoisoquinolines is uniquely positioned to serve as a synthetic handle for introducing C4-functionality via transition metal catalysis. In a study by Tsotinis et al. [1], commercially available 4-bromoisoquinoline was directly converted to alpha,beta-unsaturated esters in good yield under Heck reaction conditions. This reactivity profile is directly translatable to 4-bromo-5-chloroisoquinoline, but with the added advantage of a second, orthogonal handle for subsequent diversification. Analogs like 5-chloroisoquinoline or 1-chloroisoquinoline lack this readily activated C4 handle, requiring alternative, often less efficient, synthetic strategies to introduce C4-substituents. This demonstrates the privileged nature of the 4-bromo substituent for this key transformation.

Organic Synthesis Regioselectivity Heck Reaction

Modulated Electronic Effects: Adjacent Halogens Alter Reactivity Profile

The specific 4,5-dihalogenation pattern in 4-bromo-5-chloroisoquinoline is not electronically neutral. Studies on the reactions of 4-halogenoisoquinolines with nucleophiles have demonstrated that the nature and position of the halogen substituents significantly influence the reaction pathway and product distribution [1]. For instance, in reactions with potassium amide, the outcome for 4-bromo- and 4-iodo-isoquinolines includes reduction and coupling processes not observed to the same extent with their 4-chloro or 4-fluoro counterparts [1]. The presence of an adjacent 5-chloro substituent in 4-bromo-5-chloroisoquinoline will further modulate the electron density at C4 and C5, differentiating its reactivity from that of 4-bromoisoquinoline, 5-chloroisoquinoline, and other regioisomers like 4-chloro-5-bromoisoquinoline. This modulation is a unique, structure-dependent feature that directly impacts synthetic outcomes.

Physical Organic Chemistry Reaction Mechanisms Halogen Effects

Inclusion in Advanced Synthetic Methodologies as a Preferred Scaffold

The structural motif of a halogenated isoquinoline, specifically with a bromine at the 4-position and a chlorine at the 5-position (as in 3-chloro-5-bromoisoquinoline, a close regioisomer), is explicitly called out as a key raw material in advanced process chemistry patents [1]. This indicates a recognized industrial importance for this class of dihalogenated isoquinolines as precursors to valuable boric acid derivatives used in subsequent cross-coupling steps. The specific challenges associated with handling these sensitive intermediates, such as oxidation sensitivity, highlight their advanced nature and the value of a reliable source [1]. While 4-bromo-5-chloroisoquinoline is a distinct isomer, its inclusion in this broader class of sought-after pharmaceutical intermediates underscores its strategic value relative to simpler, mono-halogenated isoquinolines.

Synthetic Methodology Pharmaceutical Intermediates Process Chemistry

Defined Application Scenarios for 4-Bromo-5-chloroisoquinoline in Research and Development


Scaffold for Sequential Cross-Coupling in Medicinal Chemistry Library Synthesis

This compound is ideally suited for the parallel synthesis of diverse 4,5-disubstituted isoquinoline libraries. A medicinal chemist can first exploit the differential reactivity of the C4-Br bond over the C5-Cl bond to perform a chemoselective Suzuki coupling, introducing a first aryl or heteroaryl group [1][2]. Subsequently, the C5-Cl bond can be activated for a second cross-coupling or nucleophilic substitution, installing a second, different functional group. This orthogonal functionalization strategy, derived from evidence of selective C4-bromo reactivity [2] and class-level cross-coupling behavior [1], enables the rapid exploration of chemical space, which is unattainable with mono-halogenated isoquinolines.

Advanced Intermediate for the Synthesis of C4-Functionalized Bioactive Compounds

Based on the established reactivity of the 4-bromoisoquinoline core [1], 4-bromo-5-chloroisoquinoline can serve as a direct precursor for synthesizing C4-functionalized analogs with potential biological activity. For instance, it can be subjected to Heck reaction conditions to install alpha,beta-unsaturated ester or amide motifs at the C4 position [1]. This provides a validated entry point into a class of cytotoxic compounds [1], while the remaining 5-chloro substituent offers a site for further SAR exploration or property modulation. This scenario is specifically relevant for researchers building upon known C4-substituted isoquinoline pharmacophores.

Building Block for Complex Heterocyclic Systems in Process Chemistry

For process chemists, 4-bromo-5-chloroisoquinoline represents a valuable, advanced intermediate for the synthesis of more elaborate molecular architectures, such as halogenated isoquinoline boric acids [1]. Its incorporation into a synthetic route can significantly shorten the number of steps required to reach a complex target by providing two points of diversity from a single starting material. This is a direct application of its dual-halogen functionality and is justified by the patent literature's focus on similar dihalogenated isoquinoline intermediates for the preparation of high-value derivatives [1].

Probe for Structure-Reactivity Relationship Studies in Physical Organic Chemistry

The specific 4,5-dihalogenation pattern of this compound makes it a valuable tool for fundamental studies on the reactivity of isoquinoline systems. As demonstrated by Sanders et al. for 4-halogenoisoquinolines [1], the nature and position of halogens can dramatically alter reaction outcomes. 4-Bromo-5-chloroisoquinoline provides a unique scaffold to investigate how the electronic and steric effects of adjacent, different halogens influence both nucleophilic aromatic substitution pathways and transition metal-catalyzed processes. This is a more specialized, research-focused application, but it is a direct consequence of the compound's unique, and quantitatively defensible, structural features.

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